5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 2-nitrophenyl group and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-nitrophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-nitrobenzohydrazide with cyanogen bromide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazonoyl halide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Various electrophiles can be used, such as alkyl halides or acyl chlorides, under basic conditions.
Cyclization: Cyclization reactions often require the presence of a dehydrating agent or a catalyst to facilitate ring closure.
Major Products Formed
Reduction: 5-(2-Aminophenyl)-1,3,4-oxadiazol-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: More complex heterocyclic compounds with additional rings.
Scientific Research Applications
5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Mechanism of Action
The mechanism of action of 5-(2-nitrophenyl)-1,3,4-oxadiazol-2-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of biological pathways involved in disease processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Nitrophenyl)-2-furoic acid
- 5-Methyl-2-(2-nitrophenyl)oxazole
- 2-(2-Nitrophenyl)acrylate
Uniqueness
5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from other nitrophenyl-substituted heterocycles, such as furans and oxazoles, which have different ring structures and reactivity profiles. The oxadiazole ring can participate in unique interactions and reactions, making this compound valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(2-nitrophenyl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O3/c9-8-11-10-7(15-8)5-3-1-2-4-6(5)12(13)14/h1-4H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVORYYXVRXHXMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351866 | |
Record name | 1,3,4-Oxadiazol-2-amine, 5-(2-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109060-71-1 | |
Record name | 5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109060-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Oxadiazol-2-amine, 5-(2-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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